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molecular formula C9H10O3 B8415890 5-Hydroxy-8-methyl-1,4-benzodioxane

5-Hydroxy-8-methyl-1,4-benzodioxane

Cat. No. B8415890
M. Wt: 166.17 g/mol
InChI Key: DKTYTKPBNMPYMD-UHFFFAOYSA-N
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Patent
US04248788

Procedure details

A solution of 14.7 g (0.05 mole) of 5-benzyloxy-8-hydroxymethyl-1,4-benzodioxane (XIp) code number 760 701, crude, non-crystallized, in 300 ml of absolute alcohol was hydrogenolysed at room pressure and temperature, in the presence of 3 g of palladium on 5% charcoal. Once the absorption of hydrogen was completed, the catalyst was filtered and the solvent was evaporated. A liquid was obtained.
Name
5-benzyloxy-8-hydroxymethyl-1,4-benzodioxane
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:18]2[O:17][CH2:16][CH2:15][O:14][C:13]=2[C:12]([CH2:19]O)=[CH:11][CH:10]=1)C1C=CC=CC=1.C>[Pd]>[OH:8][C:9]1[C:18]2[O:17][CH2:16][CH2:15][O:14][C:13]=2[C:12]([CH3:19])=[CH:11][CH:10]=1

Inputs

Step One
Name
5-benzyloxy-8-hydroxymethyl-1,4-benzodioxane
Quantity
14.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=2OCCOC21)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
alcohol
Quantity
300 mL
Type
solvent
Smiles
Step Four
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Once the absorption of hydrogen
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
A liquid was obtained

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=2OCCOC21)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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